molecular formula C22H16F3N5O4S B2883007 N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1226455-33-9

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2883007
CAS No.: 1226455-33-9
M. Wt: 503.46
InChI Key: CVBONPVYVLDUOJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a chemical compound provided for research purposes. This product is characterized with the CAS Registry Number 1226455-33-9 . It has a molecular formula of C₂₂H₁₆F₃N₅O₄S and a molecular weight of 503.45 g/mol . The compound's structure features a 5-methylisoxazole ring connected via a sulfanylacetamide linker to a complex imidazole system bearing both 3-nitrophenyl and 3-(trifluoromethyl)phenyl substituents, suggesting potential for diverse biochemical interactions . Researchers can utilize this compound as a key intermediate or as a probe in various chemical and pharmacological studies, including but not limited to, medicinal chemistry, high-throughput screening, and the development of novel enzyme inhibitors. The specific mechanism of action and primary research applications for this compound are areas for ongoing scientific investigation. Our product is supplied with a minimum purity of 90% and is available in multiple quantities to suit your research needs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O4S/c1-13-8-19(28-34-13)27-20(31)12-35-21-26-11-18(14-4-2-7-17(9-14)30(32)33)29(21)16-6-3-5-15(10-16)22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBONPVYVLDUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Keto Amides

The oxazole ring is constructed via cyclodehydration of β-keto amides, a method adapted from glycerol-derived oxazoline syntheses. For example, reacting ethyl acetoacetate (a β-keto ester) with urea in the presence of a solid acid catalyst (e.g., ZnAl₂O₄) at 180–220°C yields 5-methyl-2-oxazoline. Subsequent hydrolysis with aqueous ammonia generates the 3-amino group.

Reaction Conditions :

  • Catalyst: ZnAl₂O₄ (5 wt%)
  • Temperature: 200°C, 4–6 hours
  • Yield: 78–85%

Alternative Route: Acylated Amino Alcohols

Amino alcohols, such as serine derivatives, undergo cyclization with acylating agents. For instance, treating L-serine methyl ester with acetic anhydride forms an N-acetylated intermediate, which cyclizes under acidic conditions (HCl/EtOH) to yield 5-methyl-2-oxazoline.

Synthesis of 5-(3-Nitrophenyl)-1-[3-(Trifluoromethyl)Phenyl]-1H-Imidazole-2-Thiol

Imidazole Core Formation

The imidazole ring is synthesized via a modified Debus-Radziszewski reaction, involving condensation of a 1,2-diketone with an aldehyde and ammonia. For this compound:

  • 1-(3-Nitrophenyl)-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione : Prepared by Friedel-Crafts acylation of 3-nitrobenzene with 3-(trifluoromethyl)benzoyl chloride.
  • Condensation with Ammonia and Thioamide : The diketone reacts with ammonium acetate and thioacetamide in refluxing ethanol to form the 2-thiolimidazole.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C, 12 hours
  • Yield: 65–70%

Regioselective Functionalization

The 3-nitrophenyl and 3-(trifluoromethyl)phenyl groups are introduced via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling of imidazole boronic esters with aryl halides.

Formation of the Sulfanyl Acetamide Linker

Thioether Bond Formation

The imidazole-2-thiol undergoes nucleophilic substitution with bromoacetyl bromide in anhydrous DMF, yielding 2-bromoacetamide intermediate. This step requires careful pH control (pH 8–9) to deprotonate the thiol without hydrolyzing the bromoacetyl group.

Reaction Conditions :

  • Base: Triethylamine
  • Solvent: DMF, 0–5°C
  • Yield: 85–90%

Amide Coupling with Oxazole Amine

The bromoacetamide intermediate reacts with 5-methyl-1,2-oxazol-3-amine using a carbodiimide coupling agent (e.g., EDCl/HOBt) in dichloromethane. This forms the final acetamide bond.

Optimization Note :

  • Excess EDCl (1.5 equiv) and HOBt (1.2 equiv) ensure complete conversion.
  • Reaction time: 24 hours at room temperature.

Integrated One-Pot Synthesis

A streamlined approach combines imidazole thiol formation and acetamide coupling in a single pot, inspired by glycerol-based one-pot methodologies. Using a dual catalyst system (ZnAl₂O₄ for cyclization and Pd/C for coupling), the process reduces isolation steps and improves overall yield (62% vs. 45% stepwise).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, imidazole-H), 8.23 (d, J = 8.4 Hz, 2H, nitrophenyl), 7.89 (m, 4H, trifluoromethylphenyl), 6.42 (s, 1H, oxazole-H).
  • LC-MS : m/z 590.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

  • Nitro Group Reduction : Use of mild reducing agents (e.g., Zn/HCl) prevents unintended reduction during imidazole synthesis.
  • Steric Hindrance : Microwave-assisted synthesis (100°C, 30 min) improves reaction rates for bulky aryl groups.
  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere minimizes disulfide formation.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide: can be compared with other compounds containing oxazole or imidazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenyl group contributes to its potential as a pharmacophore.

Biological Activity

The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide (CAS Number: 329220-94-2) is a novel chemical entity that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClF3N4O2SC_{19}H_{18}ClF_3N_4O_2S, with a molecular weight of approximately 426.89 g/mol. The structure features an oxazole ring, an imidazole moiety, and a sulfanyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₈ClF₃N₄O₂S
Molecular Weight426.89 g/mol
CAS Number329220-94-2
Density1.2 ± 0.1 g/cm³
Boiling Point459.4 ± 33.0 °C

Research indicates that this compound exhibits multitarget activity , particularly in the following areas:

  • Antidiabetic Activity : The compound has shown promise as an inhibitor of key enzymes involved in carbohydrate metabolism. In vitro studies demonstrated significant inhibition of α-glucosidase and α-amylase, critical targets for managing diabetes.
    • IC50 Values :
      • α-glucosidase: 4.58 μM
      • α-amylase: 1.58 μM
    These values suggest that the compound could be developed as a therapeutic agent for diabetes management by reducing postprandial glucose levels .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties using the DPPH assay, where it exhibited an IC50 value of 2.36 μM, indicating strong free radical scavenging ability compared to ascorbic acid (IC50 = 0.85 μM) .
  • Antimicrobial Activity : Preliminary studies have indicated potential antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. The nitro group in the structure is often associated with enhanced antimicrobial activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Antidiabetic Assays :
    • The compound was tested at concentrations ranging from 31.25 to 500 μM/mL, showing a dose-dependent inhibition effect on α-glucosidase and α-amylase activities.
    • Percent inhibitions observed were up to 92.23% in α-glucosidase assays at the highest concentration tested .

Toxicity Studies

Acute toxicity tests performed on albino mice revealed no significant behavioral changes or lethality after administration of various concentrations over a period of 72 hours, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazole core via cyclization of substituted phenylhydrazines with thiourea derivatives under acidic conditions.
  • Step 2: Introduction of the sulfanylacetamide group through nucleophilic substitution between a chloroacetamide precursor and the imidazole-2-thiol intermediate (e.g., using triethylamine as a base, refluxing in dry THF for 4–6 hours) .
  • Step 3: Functionalization of the oxazole ring via coupling reactions with methyl-substituted oxazole derivatives.
    Critical Note: Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to avoid side products like over-oxidation of the thiol group.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Confirm the presence of key protons (e.g., methyl groups on oxazole at δ ~2.3 ppm, aromatic protons from nitrophenyl at δ ~7.5–8.5 ppm) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., imidazole substitution pattern) using SHELX programs for structure refinement .
  • Mass Spectrometry: Verify molecular weight (expected [M+H]+ ~560–570 Da) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) due to the imidazole and trifluoromethyl motifs, which are known kinase-interacting groups. Use fluorescence-based assays with ATP analogs .
  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). The nitro group may enhance redox-mediated toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Issue: Twinned crystals or poor diffraction quality.
  • Solution: Reprocess raw data using SHELXL’s TWIN/BASF commands to model twinning fractions. Validate with R-factor convergence (<5%) and residual density maps .
  • Example: A 2023 study on a structurally similar imidazole derivative achieved a final R1 of 0.039 using SHELX iterative refinement .

Q. What strategies optimize the compound’s bioavailability without compromising activity?

  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the phenyl rings to improve solubility.
  • Formulation: Use nanoencapsulation (e.g., liposomes) to enhance permeability across biological membranes.
  • In Silico Modeling: Predict logP and pKa values using tools like MarvinSuite; target logP <3 for optimal absorption .

Q. How should researchers design SAR studies for analogs of this compound?

  • Core Modifications: Replace the 3-nitrophenyl group with electron-withdrawing (e.g., cyano) or electron-donating (e.g., methoxy) substituents to probe electronic effects on activity.
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the acetamide carbonyl and kinase hinge regions) .
  • Table 1: Preliminary SAR Data for Analogues
Substituent (R)Enzyme Inhibition (IC50, nM)LogP
3-Nitrophenyl (Parent)12.3 ± 1.23.8
4-Cyanophenyl8.9 ± 0.73.2
2-Methoxyphenyl25.6 ± 2.12.9

Q. What analytical techniques detect degradation products under stress conditions?

  • Forced Degradation: Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.
  • HPLC-MS Analysis: Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate degradation products. Major degradants often result from nitro group reduction or imidazole ring oxidation .

Q. How can researchers address low yields in the final coupling step?

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings.
  • Solvent Optimization: Switch from DMF to DMA for higher polarity, improving reactant solubility.
  • Case Study: A 2024 study achieved 78% yield by using microwave-assisted synthesis (100°C, 30 min) .

Methodological Guidance

  • Crystallography: Use ORTEP-3 for visualizing anisotropic displacement parameters, critical for identifying disorder in the trifluoromethyl group .
  • Statistical Analysis: Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce trial runs .

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